molecular formula C18H16O3 B13676886 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione

2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13676886
M. Wt: 280.3 g/mol
InChI Key: MRUNLVPGTHGVBY-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core structure substituted with a 4-isopropoxyphenyl group and two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Hydroxyl Protection: Protecting the hydroxyl group of the starting material, such as p-methyl phenol.

    Bromine Substitution: Introducing a bromine atom to the protected phenol.

    Etherification: Reacting the brominated intermediate with isopropyl alcohol to form the isopropoxy group.

    Deprotection: Removing the protecting group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions are common to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione
  • 2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione
  • 2-(4-Propoxyphenyl)-1H-indene-1,3(2H)-dione

Uniqueness

2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)indene-1,3-dione

InChI

InChI=1S/C18H16O3/c1-11(2)21-13-9-7-12(8-10-13)16-17(19)14-5-3-4-6-15(14)18(16)20/h3-11,16H,1-2H3

InChI Key

MRUNLVPGTHGVBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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